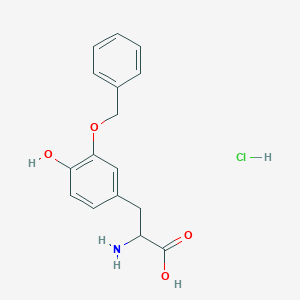
2-Amino-3-(4-hydroxy-3-phenylmethoxyphenyl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4-hydroxy-3-phenylmethoxyphenyl)propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C16H18ClNO4 and its molecular weight is 323.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Potential and Mechanisms
Compounds with hydroxy and phenyl groups, similar to the structure in your query, have been extensively studied for their diverse biological and pharmacological effects. For instance, Chlorogenic acid (CGA), a compound rich in phenolic acids, has demonstrated various therapeutic roles such as antioxidant, anti-inflammatory, and cardioprotective effects. It's speculated that CGA can regulate lipid and glucose metabolism, potentially offering treatments for disorders like cardiovascular disease and diabetes (Naveed et al., 2018).
Bioavailability and Metabolic Pathways
The study of hydroxycinnamic acids, which share a phenolic structure similar to the query compound, reveals significant insights into their bioavailability, metabolism, and therapeutic potential. These compounds exhibit antioxidant, anti-cancer, and anti-inflammatory activities, suggesting that the structural features of phenolic acids are crucial for their biological activities. Modifications of the aromatic ring and carboxylic function significantly influence their efficacy and potential health benefits (Razzaghi-Asl et al., 2013).
Environmental and Agricultural Applications
Phenoxy herbicides, characterized by their phenoxy and carboxylic acid functional groups, similar to the query compound, are used worldwide in agriculture. Research into their sorption, degradation, and environmental fate highlights the importance of understanding the ecological impact of such chemicals. These studies provide a basis for developing safer, more sustainable chemical applications in agriculture and environmental management (Werner et al., 2012).
Future Directions in Chemical Synthesis and Material Science
The conversion of biomass to valuable chemical precursors for polymers and fuels showcases the potential of compounds with carboxylic and hydroxy functionalities for sustainable industrial processes. For example, the synthesis and application of hydroxycinnamic acids and derivatives in creating new materials and energy sources underscore the importance of such structures in advancing green chemistry and material science (Chernyshev et al., 2017).
Propriétés
IUPAC Name |
2-amino-3-(4-hydroxy-3-phenylmethoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c17-13(16(19)20)8-12-6-7-14(18)15(9-12)21-10-11-4-2-1-3-5-11;/h1-7,9,13,18H,8,10,17H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAHOANAFRWZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CC(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2862399.png)
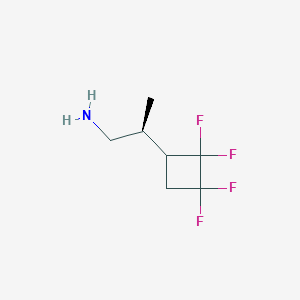

![ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2862404.png)

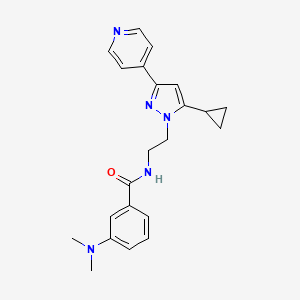



![N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2862412.png)
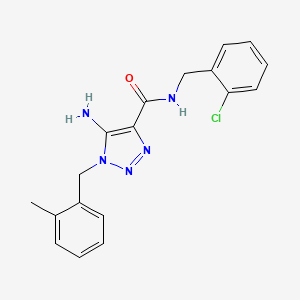
![N-[(4-ethenylphenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2862418.png)
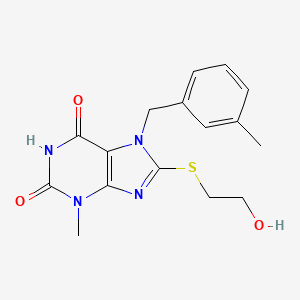
![N-{4-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2862421.png)
